molecular formula C7H6Cl2N2O2 B6255452 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine CAS No. 5305-44-2

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No. B6255452
CAS RN: 5305-44-2
M. Wt: 221
InChI Key:
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Description

4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 4,6-dichloropyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines . It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . Chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine include its density, melting point, boiling point, and structure .

Future Directions

The therapeutic potential of heterocyclic pyrimidine scaffolds, such as 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine, is a topic of ongoing research . The diverse pharmacological properties of these compounds make them valuable for medical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol in the presence of a base to form the intermediate 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine, which is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "ethylene glycol", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 2,4,6-trichloropyrimidine is reacted with ethylene glycol in the presence of a base, such as potassium carbonate, to form 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine.", "Step 2: The intermediate 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the final product, 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine." ] }

CAS RN

5305-44-2

Product Name

4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221

Purity

95

Origin of Product

United States

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